Technical Whitepaper: Safety Data Sheet (SDS) and Mechanistic Toxicity Profile of 2-(2,4-Dimethylbenzoyl)-6-methylpyridine
Technical Whitepaper: Safety Data Sheet (SDS) and Mechanistic Toxicity Profile of 2-(2,4-Dimethylbenzoyl)-6-methylpyridine
Executive Summary
The compound 2-(2,4-Dimethylbenzoyl)-6-methylpyridine (CAS: 1187163-27-4), also known systematically as (2,4-Dimethylphenyl)(6-methylpyridin-2-yl)methanone, is a highly substituted pyridyl ketone utilized as an advanced organic building block in medicinal chemistry and agrochemical synthesis[1]. While highly valuable for generating complex heterocyclic scaffolds, its specific structural motifs—combining a basic pyridine ring with an electrophilic benzoyl carbonyl—impart distinct physicochemical and toxicological properties.
This whitepaper provides an authoritative, theoretically grounded Safety Data Sheet (SDS) profile and an in-depth mechanistic toxicity analysis. By extrapolating from the well-documented behavior of the benzoylpyridine pharmacophore[2],[3], this guide equips researchers with the causality behind the compound's hazard classifications and provides self-validating experimental protocols for safe handling and toxicity screening.
Physicochemical Identity & Structural Logic
Understanding the hazard profile of 2-(2,4-Dimethylbenzoyl)-6-methylpyridine requires an analysis of its structural components. The presence of three methyl groups (two on the benzoyl ring, one on the pyridine ring) significantly increases the molecule's lipophilicity (LogP) compared to unsubstituted benzoylpyridine. This enhanced lipophilicity facilitates rapid penetration across cellular phospholipid bilayers, directly influencing its toxicokinetics and intracellular accumulation[3].
Table 1: Physicochemical Properties
| Property | Value | Structural Implication |
| Chemical Name | 2-(2,4-Dimethylbenzoyl)-6-methylpyridine | Core scaffold for cross-coupling reactions. |
| CAS Number | 1187163-27-4[1] | Unique identifier for regulatory tracking. |
| Molecular Formula | C15H15NO[1] | High carbon-to-heteroatom ratio increases hydrophobicity. |
| Molecular Weight | 225.29 g/mol [1] | Small molecule; easily crosses the blood-brain barrier (BBB). |
| SMILES | CC1=CC=CC(C(C2=CC=C(C)C=C2C)=O)=N1[1] | Defines the steric hindrance around the carbonyl center. |
Hazard Identification (GHS Classification)
Based on structural analogies to related pyridyl ketones such as 3-benzoylpyridine and di(2-pyridyl) ketone, 2-(2,4-Dimethylbenzoyl)-6-methylpyridine is classified under the Globally Harmonized System (GHS) as a multi-target irritant with acute oral toxicity[4],[5].
The causality behind these hazards lies in the molecule's electrophilic carbonyl carbon and the Lewis basicity of the pyridine nitrogen. These functional groups can undergo reversible covalent interactions or hydrogen bonding with nucleophilic residues (e.g., thiols in cysteine, amines in lysine) present in the mucosal proteins of the eyes, skin, and respiratory tract, leading to protein denaturation and localized inflammation[6].
Table 2: GHS Hazard Statements & Precautionary Codes
| Hazard Class | Category | H-Statement | Mechanistic Rationale |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed[7] | Rapid GI absorption due to high LogP; hepatic first-pass metabolism generates reactive intermediates. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[5] | Disruption of the stratum corneum lipid matrix; protein adduction. |
| Serious Eye Damage | Category 2A | H319: Causes serious eye irritation[5] | Interaction with corneal epithelial proteins causing rapid osmotic stress. |
| STOT (Single Exposure) | Category 3 | H335: May cause respiratory irritation[4] | Volatilization of micro-dust particles interacts with alveolar macrophages. |
Mechanistic Toxicology: The Oxidative Stress & Apoptosis Axis
The primary systemic toxicity mechanism of benzoylpyridine derivatives is the induction of intracellular oxidative stress. Research on related benzoylpyridines demonstrates that these compounds can undergo redox cycling, generating reactive oxygen species (ROS) such as superoxide radicals[2].
Once ROS levels overwhelm the cellular antioxidant defense systems (depleting Superoxide Dismutase [SOD] and Catalase [CAT]), the cell undergoes lipid peroxidation. This is marked by an elevation in malondialdehyde (MDA) and oxidative DNA damage, specifically the formation of 8-hydroxy-2'-deoxyguanosine (8-OHdG)[2],[8]. Ultimately, this catastrophic cellular damage triggers the intrinsic apoptotic pathway via the activation of Caspase-3 and Caspase-9[3].
Fig 1: Proposed ROS-mediated apoptotic pathway induced by benzoylpyridine derivatives.
Experimental Validation of Toxicity
To rigorously assess the specific toxicity profile of 2-(2,4-Dimethylbenzoyl)-6-methylpyridine in a laboratory setting, researchers must utilize self-validating protocols. The following in vitro workflow is designed to quantify both general cytotoxicity and specific ROS induction, ensuring that any observed cell death is mechanistically linked to the compound's redox activity.
Protocol: In Vitro Cytotoxicity & ROS Quantification Assay
Objective: Determine the IC50 and quantify intracellular ROS generation in hepatic models (HepG2 cells).
Self-Validation Criteria: The assay is only considered valid if the positive control (50 µM tert-butyl hydroperoxide) exhibits a >50% increase in ROS fluorescence relative to the vehicle control, proving the cells are responsive to oxidative stress.
Step-by-Step Methodology:
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Cell Seeding: Seed HepG2 cells in a 96-well black, clear-bottom plate at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.
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Compound Preparation: Dissolve 2-(2,4-Dimethylbenzoyl)-6-methylpyridine in analytical grade DMSO to create a 10 mM stock. Perform serial dilutions in serum-free DMEM. Crucial: Ensure final DMSO concentration in the wells does not exceed 0.1% to prevent solvent-induced baseline toxicity.
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Dosing: Aspirate media and apply the compound dilutions (range: 0.1 µM to 100 µM), the vehicle control (0.1% DMSO), and the positive control (50 µM tert-butyl hydroperoxide). Incubate for 24 hours.
-
ROS Labeling (DCFDA Assay): Wash cells twice with PBS. Add 10 µM of 2',7'-dichlorofluorescin diacetate (DCFDA) in PBS to each well. Incubate in the dark for 45 minutes. DCFDA is deacetylated by cellular esterases and oxidized by ROS into highly fluorescent DCF.
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Fluorescence Quantification: Read the plate using a microplate reader (Excitation: 485 nm, Emission: 535 nm).
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Viability Normalization (MTT Assay): Immediately following the ROS read, add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 3 hours. Solubilize the resulting formazan crystals with 100 µL of DMSO and read absorbance at 570 nm. Normalize ROS fluorescence data against cell viability to prevent false negatives caused by cell death.
Fig 2: High-throughput in vitro workflow for assessing pyridyl ketone cytotoxicity.
Handling, Storage, and Emergency Response
Given the irritant and potentially hematotoxic nature of substituted benzoylpyridines[2], strict adherence to laboratory safety protocols is mandatory.
Personal Protective Equipment (PPE)
-
Eye Protection: Tight-fitting safety goggles or face shield (EN 166 compliant) to prevent corneal adduction[6].
-
Skin Protection: Nitrile gloves (minimum thickness 0.11 mm, breakthrough time >480 min). The lipophilicity of the compound means it can permeate standard latex.
-
Respiratory Protection: Handle exclusively within a certified Class II Type A2 biological safety cabinet or chemical fume hood. If ventilation is inadequate, use a half-face respirator with an organic vapor/particulate cartridge (Type A/P2)[4].
Storage Conditions
-
Store in a tightly closed, light-resistant container[6].
-
Maintain at ambient room temperature (15°C - 25°C) in a dry, well-ventilated area.
-
Incompatibilities: Keep away from strong oxidizing agents and strong acids, which can react violently with the basic pyridine nitrogen or oxidize the methyl substituents[6].
First Aid Measures
-
Inhalation: Remove the subject to fresh air immediately. The primary risk is alveolar macrophage irritation. If breathing is labored, administer supplemental oxygen[4].
-
Skin Contact: Wash the affected area with copious amounts of soap and water for at least 15 minutes. Do not use harsh solvents (like ethanol) to clean the skin, as this will increase the dermal absorption of the lipophilic compound[4].
-
Eye Contact: Flush eyes with water or sterile saline for 15 minutes, lifting upper and lower eyelids occasionally to ensure complete removal of the chemical[4].
-
Ingestion: Do not induce vomiting unless explicitly directed by medical personnel. Rinse the mouth thoroughly with water and seek immediate toxicological consultation[6].
References
-
Fisher Scientific - SAFETY DATA SHEET: Di(2-pyridyl) ketone. Retrieved from:[Link]
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Taylor & Francis - Hematotoxic, oxidative and genotoxic damage in rainbow trout (Oncorhynchus mykiss) after exposure to 3-benzoylpyridine. Retrieved from:[Link]
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ResearchGate - Hematotoxic, oxidative and genotoxic damage in rainbow trout after exposure to 3-benzoylpyridine. Retrieved from:[Link]
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RSC Publishing - Synthesis, crystal structure and antiproliferative mechanisms of gallium(III) complexes with benzoylpyridine thiosemicarbazones. Retrieved from:[Link]
Sources
- 1. 1187163-27-4|(2,4-Dimethylphenyl)(6-methylpyridin-2-yl)methanone| Ambeed [ambeed.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis, crystal structure and antiproliferative mechanisms of gallium( iii ) complexes with benzoylpyridine thiosemicarbazones - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02913K [pubs.rsc.org]
- 4. fishersci.es [fishersci.es]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. pfaltzandbauer.com [pfaltzandbauer.com]
- 7. 367948-91-2|(4-Fluorophenyl)(3-methylpyridin-2-yl)methanone|BLD Pharm [bldpharm.com]
- 8. researchgate.net [researchgate.net]
